molecular formula C12H15NO2S B1295700 n,n-Diallylbenzenesulfonamide CAS No. 25630-24-4

n,n-Diallylbenzenesulfonamide

Cat. No. B1295700
CAS RN: 25630-24-4
M. Wt: 237.32 g/mol
InChI Key: ZDOYMEKSBOLOOS-UHFFFAOYSA-N
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Description

N,N-Diallylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO_2NH2) attached to an aromatic ring. While the provided papers do not directly discuss N,N-Diallylbenzenesulfonamide, they do provide insights into the properties and reactions of related sulfonamide compounds, which can be used to infer some aspects of N,N-Diallylbenzenesulfonamide's behavior and characteristics.

Synthesis Analysis

The synthesis of sulfonamide compounds can be achieved through various methods, including nucleophilic aromatic substitution reactions. For instance, N,N-Dialkyl-3,5-difluorobenzenesulfonamides were prepared and converted to polymer form by meta activated nucleophilic aromatic substitution polycondensation reactions with bisphenol A, as described in one of the studies . This suggests that similar synthetic strategies could potentially be applied to synthesize N,N-Diallylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often investigated using spectroscopic techniques and computational methods. For example, the molecular conformation and vibrational analysis of nitrobenzenesulfonamide were presented using experimental techniques and density functional theory (DFT) . Similarly, the molecular structure and vibrational wavenumbers of a related sulfonamide molecule were studied using DFT/B3LYP functional with the 6-311G(d,p) basis set . These methods could be used to analyze the molecular structure of N,N-Diallylbenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds has been reported, leading to the formation of different products such as carbinol, imine, amide, and acid . This indicates that N,N-Diallylbenzenesulfonamide might also be amenable to similar reactions, potentially yielding a range of organic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The study of N,N-dialkyl-3,5-difluorobenzenesulfonamides revealed that the glass transition temperatures of the resulting polymers could be tailored by varying the alkyl groups, indicating that the physical properties of these materials are tunable . Additionally, the spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide provided insights into its vibrational wavenumbers, molecular orbital energies, and non-linear optical properties . These findings suggest that N,N-Diallylbenzenesulfonamide may also exhibit specific physical and chemical properties that could be elucidated through similar studies.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Reactions and Structural Analysis : N,N-Diallylbenzenesulfonamide derivatives have been synthesized and analyzed for their structural features using methods like NMR and IR spectroscopy, and X-ray diffraction analysis. These studies provide insights into their molecular structure and characteristics (Nikonov et al., 2020).

  • Conformational Properties : Research has been conducted on the conformational properties of sulfonamide derivatives, including investigations into their molecular structure using techniques like electron diffraction and quantum chemical studies (Giricheva et al., 2011).

Chemical Reactions and Analysis

  • Chemical Reaction Mechanisms : Studies have explored the reaction mechanisms of N,N-Diallylbenzenesulfonamide derivatives, such as their reactions with secondary amines, providing valuable information about their chemical behavior (Rozentsveig et al., 2008).

  • Catalysis in Synthesis Processes : These compounds have been used in catalysis, such as in the 1,4-addition of diorganozincs to α,β-unsaturated ketones, demonstrating their utility in synthetic chemistry (Kitamura et al., 2000).

Pharmaceutical and Biological Applications

  • Potential Anticancer Applications : Some sulfonamide derivatives have been investigated for their potential use in cancer treatment. Studies on compounds like Indisulam have shown promising results in clinical trials for the treatment of solid tumors (Supuran, 2003).

  • Biological Studies and Drug Development : N,N-Diallylbenzenesulfonamide derivatives have been used in various biological studies and drug development processes, including the synthesis of fluorine-18 labeled sulfonureas as β-cell imaging agents (Shiue et al., 2001).

Material Science and Polymer Research

  • Polymer Science Applications : These compounds have also found applications in polymer science, such as in tailoring the glass transition temperatures of poly(arylene ether)s, demonstrating their versatility in material science (van den Hoek & Fossum, 2018).

properties

IUPAC Name

N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOYMEKSBOLOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291773
Record name n,n-diallylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Diallylbenzenesulfonamide

CAS RN

25630-24-4
Record name NSC77919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-diallylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Hall - 2016 - rave.ohiolink.edu
A series of bifunctional monomers based on N, N-diallylbenzenesulfonamides with varying groups on the benzene moiety were investigated. The main goal of this project was to …
Number of citations: 3 rave.ohiolink.edu
W Chen, YL Zhang, HJ Li, X Nan, Y Liu, YC Wu - Synthesis, 2019 - thieme-connect.com
N-Sulfonyl- and N-acylpyrroles were synthesized via olefin ring-closing metathesis of diallylamines and in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst …
Number of citations: 7 www.thieme-connect.com
W Chen, J Wang - Organometallics, 2013 - ACS Publications
A series of aryl-substituted pyrrole derivatives was synthesized from diallylamines through a ruthenium carbene catalyzed ring-closing metathesis reaction and in situ oxidative …
Number of citations: 32 pubs.acs.org
J Liu, Z Yang, M Zheng, H Wu, N Chen, J Xu - Synthesis, 2019 - thieme-connect.com
Cobalt catalysts bearing 2-imino-1,10-phenanthroline ligands are quite efficient bench-stable catalysts for the oligomerization of ethylenes. Herein, their further application was …
Number of citations: 2 www.thieme-connect.com

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